molecular formula C20H31BFNO2Si B13367221 1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13367221
M. Wt: 375.4 g/mol
InChI Key: SYYMQMOVPBRSKO-UHFFFAOYSA-N
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Description

This compound is an indole derivative featuring three critical substituents:

  • A tert-butyldimethylsilyl (TBDMS) group at position 1, which enhances stability and solubility by protecting the indole nitrogen .
  • A fluorine atom at position 4, which modifies electronic properties and can influence biological activity .
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Its molecular formula is C21H32BFNO2Si, with a molecular weight of approximately 395.39 g/mol. The TBDMS group distinguishes it from simpler indole boronate esters by improving synthetic versatility and shelf life.

Properties

Molecular Formula

C20H31BFNO2Si

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane

InChI

InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-14(17-15(22)11-10-12-16(17)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3

InChI Key

SYYMQMOVPBRSKO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)F)[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Dioxaborolane Group: The dioxaborolane moiety is typically introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.

    Protection with tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control and efficiency .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Cross-Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be employed in the design of probes for studying biological processes at the molecular level.

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Comparable Indole Boronate Esters
Compound Name Substituents Molecular Formula Key Features
Target Compound 1-TBDMS, 4-F, 3-dioxaborolane C21H32BFNO2Si High stability, fluorination enhances reactivity in medicinal chemistry
1-Methyl-4-(dioxaborolan-2-yl)-1H-indole () 1-Me, 3-dioxaborolane C15H20BNO2 Simpler structure; lacks fluorine and silyl groups, reducing stability
6-Fluoro-3-(dioxaborolan-2-yl)-1H-indole () 6-F, 3-dioxaborolane C14H16BFNO2 Fluorine at position 6 alters electronic effects compared to 4-F isomer
7-Methyl-3-(dioxaborolan-2-yl)-1H-indole () 1-TBDMS, 7-Me, 3-dioxaborolane C21H34BNO2Si Methyl group increases lipophilicity but reduces polarity
2-(Trifluoromethyl)-6-(dioxaborolan-2-yl)-1H-indole () 6-dioxaborolane, 2-CF3 C15H17BF3NO2 Trifluoromethyl group enhances metabolic resistance

Biological Activity

1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an indole derivative characterized by its complex structure that includes a fluorine atom and a boron-containing dioxaborolane moiety. This compound is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H31BFNO2SiC_{20}H_{31}BFNO_2Si with a molecular weight of approximately 375.37 g/mol. The presence of the tert-butyldimethylsilyl group enhances the solubility and stability of the compound, while the fluorine substitution at the 4-position of the indole ring increases its chemical reactivity .

Property Value
Molecular FormulaC20H31BFNO2Si
Molecular Weight375.37 g/mol
CAS Number1148004-02-7
Key Functional GroupsIndole, Fluorine, Dioxaborolane

Biological Activity

Research indicates that indole derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Indole derivatives have been studied for their ability to inhibit various cancer cell lines. The specific compound has shown promise as a potential inhibitor of certain kinases involved in cancer progression .
  • Antimicrobial Properties : Some studies suggest that similar indole compounds possess antimicrobial effects against bacterial and fungal strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signaling cascades, which is crucial for developing targeted therapies .

The biological activity of this compound can be attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The fluorine atom enhances binding affinity due to its electronegativity and ability to participate in hydrogen bonding.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : In vitro assays demonstrated that this compound exhibits selective inhibition against specific kinases with IC50 values in the low nanomolar range. This suggests a strong potential for therapeutic application in oncology .
  • Cell Line Testing : Experiments on various cancer cell lines indicated significant growth inhibition at micromolar concentrations. For instance, one study reported IC50 values ranging from 17 to 96 nM against KARPAS-299 cell lines .
  • Comparative Analysis : A comparative study with structurally similar compounds showed that the unique combination of silyl and boron functionalities in this indole derivative enhances its biological activity compared to simpler analogs like 4-fluoroindole.

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